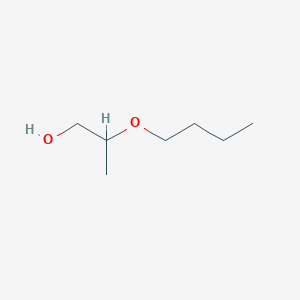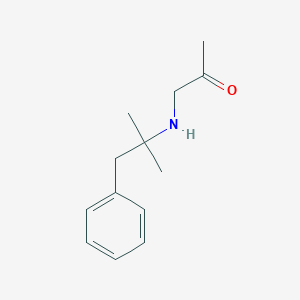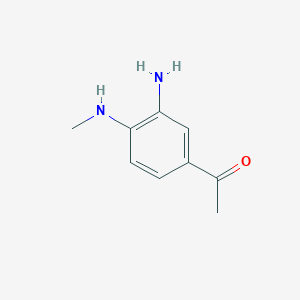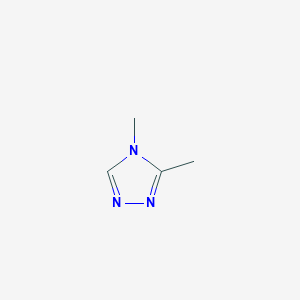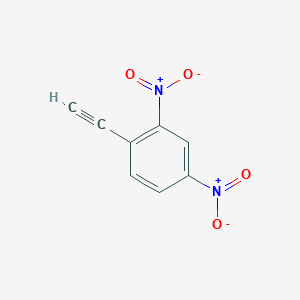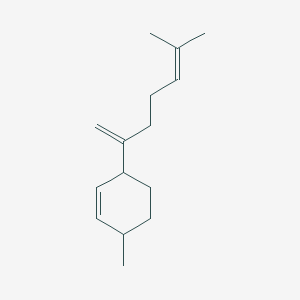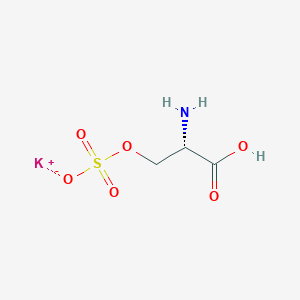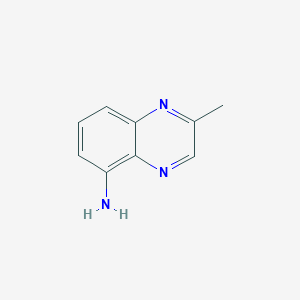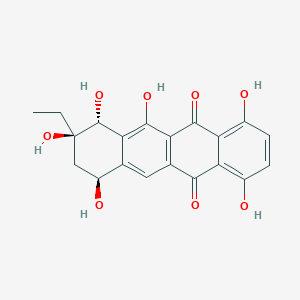
(7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione, also known as tetracycline, is a broad-spectrum antibiotic that is commonly used in both clinical and research settings. First discovered in the 1940s, tetracycline has been widely studied for its antimicrobial properties and has been used to treat a variety of bacterial infections, including acne, chlamydia, and Lyme disease.
Mecanismo De Acción
Tetracycline works by inhibiting bacterial protein synthesis through its interaction with the bacterial ribosome. Specifically, (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione binds to the 30S subunit of the bacterial ribosome, preventing the binding of aminoacyl-tRNA to the A site and thus inhibiting protein synthesis.
Efectos Bioquímicos Y Fisiológicos
In addition to its antimicrobial properties, (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione has been shown to have a variety of other biochemical and physiological effects. For example, (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling. Tetracycline has also been shown to have anti-inflammatory properties and has been used to treat conditions such as rheumatoid arthritis and periodontal disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetracycline has several advantages for use in laboratory experiments, including its broad-spectrum antimicrobial properties and its ability to inhibit bacterial protein synthesis. However, (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione also has several limitations, including its potential for toxicity and its tendency to bind to other cellular components, which can interfere with experimental results.
Direcciones Futuras
There are several potential future directions for research on (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione. One area of interest is the development of new (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione derivatives with improved antimicrobial properties and reduced toxicity. Another area of interest is the study of (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione resistance mechanisms in bacteria, which could lead to the development of new antibiotics that are effective against resistant strains. Additionally, (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione has been shown to have potential applications in the treatment of cancer and other diseases, and further research in this area could lead to the development of new therapeutic agents.
Métodos De Síntesis
Tetracycline can be synthesized through a variety of methods, including fermentation and chemical synthesis. The most common method of production involves the fermentation of Streptomyces bacteria, which naturally produce (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione as a byproduct of their metabolic processes. Chemical synthesis methods involve the modification of various chemical compounds to produce (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione.
Aplicaciones Científicas De Investigación
Tetracycline has been extensively studied for its antimicrobial properties and has been used to treat a wide range of bacterial infections. In addition to its clinical applications, (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione has also been used in scientific research to study various biological processes, including protein synthesis, gene expression, and bacterial resistance mechanisms.
Propiedades
Número CAS |
18118-77-9 |
|---|---|
Nombre del producto |
(7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
Fórmula molecular |
C20H18O8 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
(7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O8/c1-2-20(28)6-11(23)7-5-8-12(17(25)13(7)19(20)27)18(26)15-10(22)4-3-9(21)14(15)16(8)24/h3-5,11,19,21-23,25,27-28H,2,6H2,1H3/t11-,19+,20+/m0/s1 |
Clave InChI |
TWFQRMYYLLRFKE-JJFKOLPGSA-N |
SMILES isomérico |
CC[C@]1(C[C@@H](C2=CC3=C(C(=C2[C@H]1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |
SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |
SMILES canónico |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O |
Sinónimos |
alpha(2)-rhodomycinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



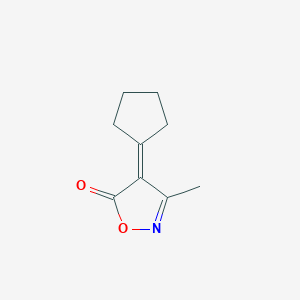
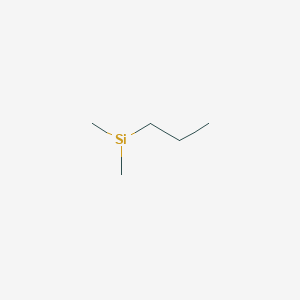
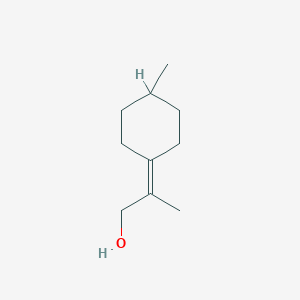

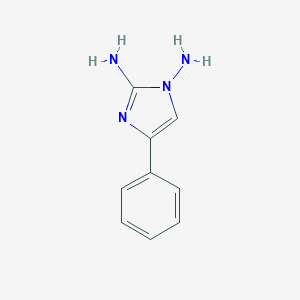
![Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-](/img/structure/B99011.png)
